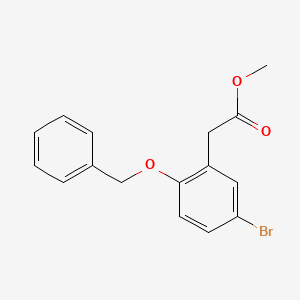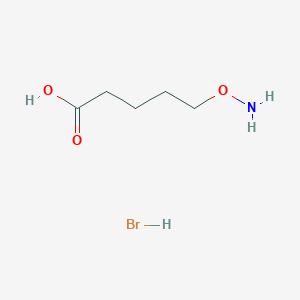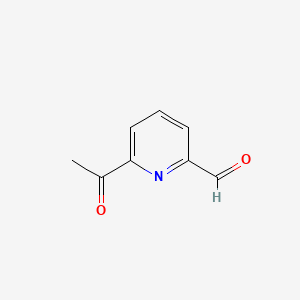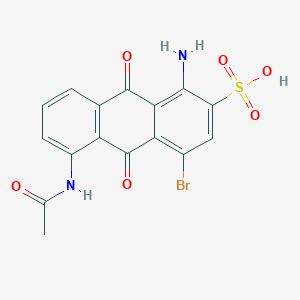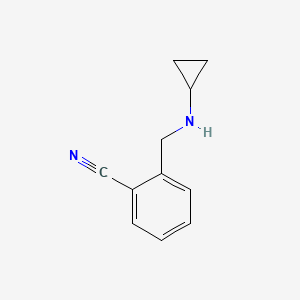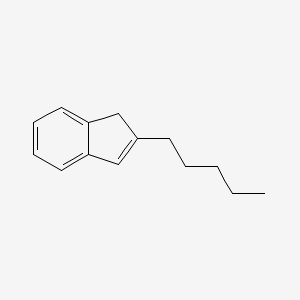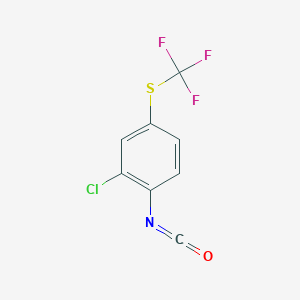
2-Chloro-4-(trifluoromethylthio)phenyl isocyanate
Übersicht
Beschreibung
2-Chloro-4-(trifluoromethylthio)phenyl isocyanate is a chemical compound with the empirical formula C8H3ClF3NOS . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 253.63 . The SMILES string representation of its structure is FC(F)(F)Sc1ccc(N=C=O)c(Cl)c1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
One of the primary applications of these compounds is in the synthesis and characterization of various derivatives. For instance, Xiao (2013) reported the synthesis of 4-Trifluiormethoxy phenyl isocyanate, which was then used to synthesize another compound, triflumuro, with a high purity level. The study involved extensive analysis using techniques like HPLC, IR, and NMR to confirm the structure and purity of the synthesized compound (Xiao, 2013).
Reactions and Derivatives Formation
South (1991) explored the synthesis and reactions of halogenated thiazole isocyanates. The study described a synthesis method for isocyanates including 2-chloro-4-(trifluoromethyl)-5-isocyanatothiazole, and discussed the preparation of various derivatives such as carbamates, thiocarbamates, ureas, amines, amidines, and amides (South, 1991).
Chemical Interactions and Synthesis Processes
Kobayashi et al. (2009) investigated the interaction of 2-(chloromethyl)phenyl isocyanides with organolithiums. This reaction produced 2-substituted indoles, showcasing a method for synthesizing these compounds through a series of chemical interactions and intramolecular substitution reactions (Kobayashi et al., 2009).
Specialized Synthesis Techniques
Thomas et al. (2003) conducted research on the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol. This process involved multiple steps, including the preparation of phenylthiourea and its cyclization to create benzothiazines. This study highlights the complexity and precision required in chemical synthesis involving isocyanates (Thomas et al., 2003).
Applications in Materials Science
Mormann and Zimmermann (1996) explored the application of dicyanates, including compounds related to 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate, in the creation of liquid crystalline thermosets. They synthesized mesogenic dicyanates and investigated their properties when cyclotrimerized to form s-triazine thermoset networks, highlighting their use in advanced materials science (Mormann & Zimmermann, 1996).
Safety and Hazards
This compound is classified as a respiratory sensitizer and a skin sensitizer . The safety information pictograms indicate that it is a health hazard . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation or rash occurs .
Wirkmechanismus
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 2-Chloro-4-(trifluoromethylthio)phenyl isocyanate, are highly reactive and can undergo various chemical reactions. They can react with compounds containing active hydrogen atoms to form ureas, urethanes, and carbamates .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(trifluoromethylthio)phenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine and cysteine. These interactions can lead to the modification of enzyme activity and protein function. For example, this compound can inhibit the activity of certain enzymes by forming stable adducts with their active sites .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can affect the expression of genes involved in detoxification and antioxidant defense .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit enzymes involved in cellular metabolism by modifying their active sites. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, contributing to the compound’s overall biochemical effects. The compound’s metabolism can also affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
2-chloro-1-isocyanato-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NOS/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVQCRCJNVYGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604849 | |
| Record name | 2-Chloro-1-isocyanato-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55225-89-3 | |
| Record name | 2-Chloro-1-isocyanato-4-[(trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55225-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-isocyanato-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



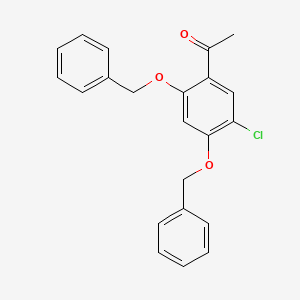
![2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612684.png)
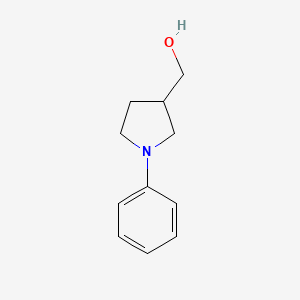
![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B1612687.png)
![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)
